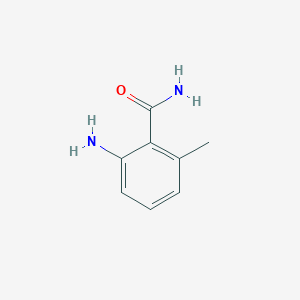

2-Amino-6-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKKLCLIASEVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588414 | |

| Record name | 2-Amino-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-31-0 | |

| Record name | 2-Amino-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Amino-6-methylbenzamide from 2-nitro-6-methylbenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 2-Amino-6-methylbenzamide, a key intermediate in pharmaceutical and materials science research. The synthesis commences from 2-nitro-6-methylbenzonitrile and proceeds through a two-step pathway involving selective reduction of the nitro group followed by controlled hydrolysis of the nitrile functionality. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols and a summary of relevant chemical data.

Synthetic Pathway Overview

The conversion of 2-nitro-6-methylbenzonitrile to this compound is most effectively achieved via a two-step sequence. This approach allows for high selectivity and control over each transformation, minimizing the formation of undesirable byproducts.

-

Step 1: Selective Reduction of the Nitro Group. The aromatic nitro group is selectively reduced to a primary amine in the presence of the nitrile moiety. This chemoselectivity is critical and can be achieved using reagents known for their mildness and specificity.

-

Step 2: Controlled Hydrolysis of the Nitrile Group. The resulting 2-amino-6-methylbenzonitrile is then subjected to controlled hydrolysis to convert the nitrile group into a primary amide, yielding the final product.

The overall transformation is depicted below:

Data Summary of Key Transformations

The following table summarizes the reaction conditions and expected outcomes for the key steps in the synthesis. The data is compiled from established methods for analogous transformations.

| Step | Transformation | Reagent(s) | Solvent(s) | Temperature | Time | Reported Yield Range | Reference(s) |

| 1 | Nitro to Amine | SnCl₂·2H₂O | Ethanol | 30 °C | 2 h | 39-98% (for various aryl nitro compounds) | [1] |

| 1 | Nitro to Amine | Fe powder | Acetic Acid, Ethanol, H₂O | 30 °C | 1 h | High (unspecified quantitative range) | [1] |

| 2 | Nitrile to Amide | NaOH | Methanol, Dioxane | Reflux | 4-5 h | Selective conversion (quantitative yield not specified) | [2][3] |

Detailed Experimental Protocols

Step 1: Synthesis of 2-amino-6-methylbenzonitrile via Selective Nitro Reduction

This procedure details the reduction of the aromatic nitro group using stannous chloride dihydrate (SnCl₂·2H₂O), a reagent known for its high chemoselectivity in the presence of nitrile groups.[1]

Materials:

-

2-nitro-6-methylbenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

2 M Potassium hydroxide (KOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Ultrasonic bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 2-nitro-6-methylbenzonitrile (1.0 eq) in ethanol (approx. 5 mL per mmol of substrate).

-

To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 10.0 eq).

-

Place the reaction mixture in an ultrasonic bath and irradiate at 30 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-2 hours).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the crude residue between ethyl acetate and a 2 M KOH solution to dissolve tin salts and neutralize any acid.

-

Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2-amino-6-methylbenzonitrile.

-

The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound via Selective Nitrile Hydrolysis

This protocol employs a mild alkaline hydrolysis method designed to favor the formation of the primary amide over the corresponding carboxylic acid.[2][3]

Materials:

-

2-amino-6-methylbenzonitrile

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Dioxane

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask with reflux condenser

Procedure:

-

Prepare a 1:9 (v/v) solution of methanol and dioxane.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylbenzonitrile (1.0 eq) in the methanol/dioxane solvent mixture.

-

Add powdered sodium hydroxide (NaOH, approx. 2.0-3.0 eq).

-

Heat the mixture to reflux and maintain for 4-5 hours. The electron-donating amino group may slow the reaction compared to unsubstituted benzonitriles.[2]

-

Monitor the reaction by TLC for the disappearance of the starting nitrile.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with dilute HCl or by pouring it into a buffered aqueous solution (e.g., ammonium chloride).

-

Extract the product into a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting solid, this compound, can be purified by recrystallization.

Conclusion

The synthesis of this compound from 2-nitro-6-methylbenzonitrile is reliably performed in a two-step process. The key to a successful synthesis lies in the chemoselective reduction of the nitro group without affecting the nitrile, for which reagents like stannous chloride are highly effective. Subsequent controlled hydrolysis under mild alkaline conditions allows for the selective conversion of the nitrile to the desired primary amide. The protocols provided herein offer a clear and reproducible pathway for obtaining this valuable chemical intermediate for further application in research and development.

References

Spectroscopic Profile of 2-Amino-6-methylbenzamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-methylbenzamide, catering to researchers, scientists, and professionals in drug development. The document outlines predicted and observed spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The expected chemical shifts (δ) in a typical deuterated solvent like DMSO-d₆ are summarized below. These values are estimated based on the known spectra of related benzamides and the electronic effects of the amino and methyl substituents on the aromatic ring.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (H3, H4, H5) | 6.5 - 7.5 | Multiplet |

| Amide NH₂ | 7.0 - 8.0 | Broad Singlet |

| Amino NH₂ | 4.5 - 5.5 | Broad Singlet |

| Methyl CH₃ | 2.2 - 2.5 | Singlet |

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of this compound are presented in the following table. These estimations are based on additive rules and comparison with analogous structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 168 - 172 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-CONH₂ | 130 - 135 |

| Aromatic CH | 110 - 130 |

| Methyl CH₃ | 18 - 22 |

Infrared (IR) Spectroscopy

An experimental Fourier-Transform Infrared (FTIR) spectrum for this compound is available on SpectraBase, obtained using the KBr-Pellet technique.[1] The characteristic absorption bands expected for the functional groups present in the molecule are detailed below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Amide) | 3400 - 3100 | Strong, Broad | Stretch |

| N-H (Amine) | 3500 - 3300 | Medium | Stretch |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch |

| C=O (Amide I) | 1680 - 1630 | Strong | Stretch |

| N-H (Amide II) | 1650 - 1580 | Medium | Bend |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Stretch |

| C-N | 1400 - 1200 | Medium | Stretch |

Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for this compound is not widely published. However, predicted data for collision cross-sections of various adducts are available and provide valuable information for mass spectrometric identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 151.08660 | 130.4 |

| [M+Na]⁺ | 173.06854 | 138.4 |

| [M-H]⁻ | 149.07204 | 133.8 |

| [M+NH₄]⁺ | 168.11314 | 150.9 |

| [M+K]⁺ | 189.04248 | 136.4 |

| [M+H-H₂O]⁺ | 133.07658 | 124.7 |

| [M+HCOO]⁻ | 195.07752 | 155.5 |

| [M+CH₃COO]⁻ | 209.09317 | 181.1 |

| [M+Na-2H]⁻ | 171.05399 | 134.8 |

| [M]⁺ | 150.07877 | 127.2 |

| [M]⁻ | 150.07987 | 127.2 |

The expected molecular ion peak [M]⁺ would be observed at an m/z of approximately 150.0793, corresponding to the molecular formula C₈H₁₀N₂O.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

-

If required for precise chemical shift calibration, add an appropriate internal standard (e.g., Tetramethylsilane - TMS).

Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the data.

IR Spectroscopy (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the fine, homogenous powder into a pellet-forming die.

-

Apply high pressure (typically several tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation for Electrospray Ionization (ESI):

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Dilute this stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mass spectrometer's mobile phase.

-

Ensure the final solution is free of any particulate matter by filtration if necessary.

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ion source, typically via direct infusion or coupled with a liquid chromatography system.

-

Select the appropriate ionization mode (e.g., positive or negative electrospray ionization).

-

Set the mass analyzer to scan over a relevant m/z range to detect the molecular ion and potential fragment ions.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and inducing fragmentation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Physical and chemical properties of 2-Amino-6-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-6-methylbenzamide. Due to the limited availability of specific experimental data for this compound in published literature, this guide also includes generalized, yet detailed, experimental protocols and workflows commonly employed for the synthesis and analysis of substituted benzamides. These methodologies are presented to offer a practical framework for researchers working with this and structurally related molecules.

Core Physical and Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1885-31-0 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Canonical SMILES | CC1=C(C(=CC=C1)N)C(=O)N |

| InChI | InChI=1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |

| InChIKey | IYKKLCLIASEVDG-UHFFFAOYSA-N |

| Predicted XLogP3 | 0.9 |

| Appearance | Solid (form may vary) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Spectroscopic Data

While comprehensive spectral analyses are not widely published, foundational spectral data can be obtained for analytical purposes.

| Spectroscopic Data | Description |

| Infrared (IR) Spectrum | An FTIR spectrum is available, which would show characteristic peaks for the amino (-NH₂) and amide (-CONH₂) functional groups. |

| NMR Spectrum | ¹H and ¹³C NMR data are not readily available in public databases. |

| Mass Spectrum | Mass spectrometry data is not readily available in public databases. |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and analysis of this compound, based on standard organic chemistry and analytical practices for similar compounds.

Synthesis of this compound

A plausible and common method for the synthesis of a primary benzamide from a nitrile is through hydrolysis. The following protocol outlines this general procedure.

Protocol: Hydrolysis of 2-Amino-6-methylbenzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylbenzonitrile in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add an excess of a hydrolyzing agent. For basic hydrolysis, a concentrated aqueous solution of sodium hydroxide or potassium hydroxide is used. For acidic hydrolysis, a concentrated acid like sulfuric acid or hydrochloric acid can be employed.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed.

-

Work-up and Isolation:

-

After cooling to room temperature, if basic hydrolysis was performed, neutralize the mixture with a suitable acid (e.g., HCl) to precipitate the product. If acidic hydrolysis was used, basify the mixture with a suitable base (e.g., NaOH).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Analytical Methodology: HPLC-UV Analysis

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity and quantifying compounds like this compound.

Protocol: Reversed-Phase HPLC-UV Analysis

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.

-

A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Filter both mobile phases through a 0.45 µm filter and degas.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where the analyte has maximum absorbance, likely in the UV range (e.g., 254 nm or a wavelength determined by a UV scan).

-

Injection Volume: 10 µL.

-

Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the compound, followed by a re-equilibration step. An example gradient is: 0-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to a range of concentrations that bracket the expected sample concentration.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound.

-

For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks.

-

For quantification, construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the unknown sample from this curve.

-

Solubility of 2-Amino-6-methylbenzamide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-methylbenzamide, a key chemical intermediate in various synthetic processes, including pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical solubility profile based on the molecule's physicochemical properties. Furthermore, it presents detailed, standardized experimental protocols for the accurate determination of its solubility in common organic solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in the handling, formulation, and development of this compound.

Introduction

This compound is a substituted aromatic amide whose solubility is a critical parameter for its application in organic synthesis, medicinal chemistry, and materials science. Understanding its behavior in various organic solvents is fundamental for process optimization, purification, and the development of formulations with desired bioavailability and efficacy. This guide provides a foundational understanding of its expected solubility and the methodologies to quantify it.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses both polar and non-polar characteristics, which dictate its interaction with different solvents.

-

Polar Moieties: The primary amine (-NH₂) and amide (-CONH₂) groups are capable of forming hydrogen bonds, suggesting favorable interactions with polar protic and aprotic solvents.

-

Non-polar Moiety: The benzene ring and the methyl group (-CH₃) contribute to the molecule's hydrophobicity, indicating potential solubility in non-polar organic solvents.

Based on these structural features, a qualitative solubility profile can be predicted. However, for precise applications, experimental determination is paramount.

Expected Solubility Profile

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | The amine and amide groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble to Freely Soluble | These solvents can act as hydrogen bond acceptors for the amine and amide protons and can effectively solvate the aromatic ring. |

| Non-polar | Toluene, Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in non-polar environments, although the aromatic ring may provide some affinity for toluene. |

| Chlorinated | Dichloromethane, Chloroform | Slightly to Sparingly Soluble | These solvents have intermediate polarity and may offer limited solubility. |

Note: This table presents an expected solubility profile based on chemical principles. Experimental verification is essential for quantitative assessment.

Experimental Protocols for Solubility Determination

Accurate solubility data is obtained through rigorous experimental procedures. The following are standard methods for determining the equilibrium solubility of a solid in a liquid solvent.

Isothermal Saturation (Shake-Flask) Method

This is a widely recognized method for determining thermodynamic equilibrium solubility.

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: The container is agitated in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, the suspension is allowed to stand at the same constant temperature to allow the excess solid to sediment. For finer particles, centrifugation at the same temperature is recommended to ensure a clear supernatant.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette.

-

Quantification: The concentration of this compound in the sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a validated spectroscopic method. A calibration curve with standards of known concentrations must be prepared in the same solvent.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of mg/mL, mol/L, or as a mole fraction.

Caption: Workflow for the Isothermal Shake-Flask Method.

Gravimetric Method

The gravimetric method is another robust technique for determining equilibrium solubility and is particularly useful when a suitable chromophore for spectroscopic analysis is absent.[4]

Protocol:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the Isothermal Saturation method (Steps 1 & 2).

-

Phase Separation: The undissolved solid is allowed to settle as described above (Step 3 of the Isothermal Saturation method).

-

Sampling: A known mass or volume of the clear supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is removed from the sample under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the solute, until a constant weight is achieved.

-

Mass Determination: The container with the dried solute is weighed again. The mass of the dissolved this compound is determined by the difference in weight.

-

Calculation of Solubility: The solubility is calculated and can be expressed in various units, such as grams of solute per 100 g of solvent or grams per liter.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Data Presentation

The quantitative results from the experimental protocols should be summarized in a clear and structured format to allow for easy comparison.

Table 2: Illustrative Solubility Data for this compound at 25°C (298.15 K)

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | 32.04 | Data Point 1 | Data Point 1 | Data Point 1 |

| Ethanol | 46.07 | Data Point 2 | Data Point 2 | Data Point 2 |

| Acetone | 58.08 | Data Point 3 | Data Point 3 | Data Point 3 |

| Acetonitrile | 41.05 | Data Point 4 | Data Point 4 | Data Point 4 |

| Toluene | 92.14 | Data Point 5 | Data Point 5 | Data Point 5 |

| Dichloromethane | 84.93 | Data Point 6 | Data Point 6 | Data Point 6 |

Disclaimer: The data points in this table are for illustrative purposes only to demonstrate the recommended format for data presentation. Actual values must be determined experimentally.

Conclusion

References

An In-depth Technical Guide on the Stability and Reactivity of 2-Amino-6-methylbenzamide under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability and reactivity of 2-Amino-6-methylbenzamide under acidic conditions. Due to the limited availability of specific literature for this compound, this guide is based on established principles of organic chemistry, particularly the acid-catalyzed hydrolysis of benzamides, and draws upon methodologies from forced degradation studies of structurally related pharmaceutical compounds.[1][2][3][4][5][6]

Core Concepts: Stability and Reactivity Profile

This compound, as a substituted benzamide, is expected to undergo hydrolysis under acidic conditions. The primary degradation pathway involves the cleavage of the amide bond to yield 2-amino-6-methylbenzoic acid and an ammonium ion.[4][6] The rate of this hydrolysis is dependent on factors such as the concentration of the acid, temperature, and the specific pH of the solution.[5]

The mechanism for the acid-catalyzed hydrolysis of amides typically begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[4] This is followed by a nucleophilic attack by a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][4] Subsequent proton transfers and the elimination of ammonia (which is protonated to the ammonium ion under acidic conditions) result in the formation of the corresponding carboxylic acid.[4][6]

Proposed Acid-Catalyzed Degradation Pathway

The anticipated degradation pathway for this compound in an acidic medium is outlined below. The reaction proceeds via a nucleophilic acyl substitution mechanism, which is a common pathway for the hydrolysis of amides.[6]

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Forced Degradation Study

This section details a representative protocol for conducting a forced degradation study of this compound under acidic conditions, in line with ICH guidelines.[5][7][8]

3.1. Materials and Reagents

-

This compound (reference standard)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid (for mobile phase pH adjustment)[9]

-

2-Amino-6-methylbenzoic acid (for degradation product identification)[10][11][12]

3.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Analytical balance

-

Water bath or oven for temperature control

-

Volumetric flasks and pipettes

3.3. Preparation of Solutions

-

Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

-

Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid in water.

-

Neutralizing Solution: Prepare a 0.1 M solution of sodium hydroxide in water.

3.4. Stress Conditions

-

To a volumetric flask, add a known volume of the this compound stock solution and dilute with the 0.1 M HCl solution to achieve a final concentration of approximately 100 µg/mL.

-

Incubate the solution at a controlled temperature (e.g., 60°C) in a water bath or oven.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Immediately neutralize the withdrawn aliquots with an equivalent volume of 0.1 M NaOH to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

3.5. HPLC Analysis

-

Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water, pH adjusted to ~3) and an organic solvent (e.g., acetonitrile).[9]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm).

-

Injection Volume: 10 µL

3.6. Analysis of Degradation Products

The primary degradation product, 2-amino-6-methylbenzoic acid, can be identified by comparing its retention time with that of a pure reference standard. Further characterization can be performed using LC-MS to confirm the mass of the degradation products. The formation of the ammonium ion can be detected using specific ion chromatography or colorimetric assay kits.[13][14][15][16]

Data Presentation

The quantitative data obtained from the forced degradation study can be summarized in a table to facilitate comparison and analysis. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound over time.

| Time (hours) | Retention Time of this compound (min) | Peak Area of this compound | % Degradation | Retention Time of 2-Amino-6-methylbenzoic Acid (min) | Peak Area of 2-Amino-6-methylbenzoic Acid |

| 0 | 5.2 | 1,200,000 | 0.0 | - | 0 |

| 2 | 5.2 | 1,140,000 | 5.0 | 3.8 | 58,000 |

| 4 | 5.2 | 1,085,000 | 9.6 | 3.8 | 110,000 |

| 8 | 5.2 | 996,000 | 17.0 | 3.8 | 195,000 |

| 12 | 5.2 | 912,000 | 24.0 | 3.8 | 275,000 |

| 24 | 5.2 | 756,000 | 37.0 | 3.8 | 420,000 |

Visualization of Experimental Workflow

The workflow for the forced degradation study can be visualized to provide a clear and concise overview of the experimental process.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. ajpsonline.com [ajpsonline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. benchchem.com [benchchem.com]

- 10. 2-Amino-6-methylbenzoic Acid | CymitQuimica [cymitquimica.com]

- 11. 2-Amino-6-methylbenzoic acid | 4389-50-8 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. イオンクロマトグラフィーによるアンモニア分析 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. m-hikari.com [m-hikari.com]

- 16. cellbiolabs.com [cellbiolabs.com]

The Rising Therapeutic Potential of 2-Amino-6-methylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-methylbenzamide scaffold is emerging as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of this versatile chemical core. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts in this area.

Anticancer Activity

Derivatives of the 2-aminobenzamide core have shown significant promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The introduction of different substituents on this scaffold allows for the fine-tuning of their activity and selectivity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2-aminobenzamide and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 | 4-Methylbenzamide containing 2,6-dichloropurine | K562 (Leukemia) | 2.27 | [1] |

| HL-60 (Leukemia) | 1.42 | [1] | ||

| OKP-GS (Renal Carcinoma) | 4.56 | [1] | ||

| Compound 10 | 4-Methylbenzamide containing 2,6-dichloropurine | K562 (Leukemia) | 2.53 | [1] |

| HL-60 (Leukemia) | 1.52 | [1] | ||

| OKP-GS (Renal Carcinoma) | 24.77 | [1] | ||

| Compound 22 | 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide | HCT-116 (Colon) | 7-11 | [2] |

| MCF-7 (Breast) | 15-24 | [2] | ||

| HeLa (Cervical) | 11-18 | [2] | ||

| Compound 46 | 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide | HCT-116 (Colon) | 7-11 | [2] |

| MCF-7 (Breast) | 15-24 | [2] | ||

| HeLa (Cervical) | 11-18 | [2] | ||

| C1 | di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) | A549 (Lung) | 3.93 | [3] |

| A549cisR (Cisplatin-resistant Lung) | - | [3] | ||

| C2 | 5-chloro-2-N-(2-quinolylmethylene)aminophenoxide-Zn(II)-chloride/pyridine | A549 (Lung) | 18.26 | [3] |

| C3 | 5-chloro-2-N-(2-quinolylmethylene)aminophenoxide-Mn(II)-chloride/dihydrate | A549 (Lung) | 33.61 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration. Cisplatin is often used as a positive control.[4]

Antimicrobial Activity

2-Aminobenzamide derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected 2-aminobenzamide derivatives, indicating the diameter of the zone of inhibition and the Minimum Inhibitory Concentration (MIC).

| Compound ID | Derivative Class | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 5 | 2-Amino-N-(4-methoxyphenyl)benzamide | Aspergillus fumigatus | - | - | [5] |

| Saccharomyces cerevisiae | - | - | [5] | ||

| Benzamide 8i | Substituted Benzamide | Gram-positive bacteria | - | - | [6] |

| Gram-negative bacteria | - | - | [6] | ||

| Benzamide 9 | Substituted Benzamide | Gram-positive bacteria | - | - | [6] |

| Gram-negative bacteria | - | - | [6] |

Note: Specific quantitative data for inhibition zones and MIC values for some compounds were not available in the cited abstracts. Compound 5 was noted as the most active, with excellent antifungal activity against Aspergillus fumigatus, more potent than the standard Clotrimazole.[5][7]

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Activity

The antibacterial activity of the synthesized compounds can be determined using the agar well diffusion method.

Methodology:

-

Preparation of Media: Nutrient agar is prepared and sterilized.

-

Inoculation: The sterile agar is poured into petri dishes and allowed to solidify. A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli) is uniformly spread over the surface of the agar.

-

Well Preparation: Wells of a standard diameter (e.g., 6 mm) are punched into the agar.

-

Compound Application: A specific concentration of the test compound (e.g., 5 mg/mL in DMSO) is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics are used as positive controls.

Anti-inflammatory Activity

The anti-inflammatory properties of benzamide derivatives are linked to their ability to modulate key inflammatory pathways, such as the inhibition of the transcription factor NF-κB.

Mechanism of Action: Inhibition of NF-κB Signaling

Studies have suggested that certain benzamides can inhibit the production of pro-inflammatory cytokines like TNF-α by suppressing the NF-κB signaling pathway.[8] This inhibition at the gene transcription level is a primary mechanism for their anti-inflammatory and potential antitumor effects.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular structure of 2-Amino-6-methylbenzamide

A note on the requested compound: Initial searches for "2-Amino-6-methylbenzamide" did not yield sufficient data for a comprehensive technical guide. Therefore, this document focuses on the closely related and well-documented compound, 2-Amino-N-methylbenzamide (CAS RN: 4141-08-6) . The structural difference lies in the position of the methyl group; in the title compound, it is attached to the amide nitrogen rather than the benzene ring. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical properties, synthesis, and potential biological relevance.

Chemical Identity and Molecular Structure

2-Amino-N-methylbenzamide is an organic compound featuring a benzamide core with an amino group at the 2-position and a methyl group attached to the amide nitrogen.

CAS Number: 4141-08-6

Molecular Formula: C₈H₁₀N₂O

Molecular Weight: 150.18 g/mol

IUPAC Name: 2-amino-N-methylbenzamide

Synonyms: N-Methyl-2-aminobenzamide, N-Methylanthranilamide

Molecular Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Amino-N-methylbenzamide.

| Property | Value | Source |

| Melting Point | 75 °C | --INVALID-LINK--[1] |

| Boiling Point | 346.7 ± 25.0 °C at 760 mmHg | --INVALID-LINK--[1] |

| Density | 1.1 ± 0.1 g/cm³ | --INVALID-LINK--[1] |

| Flash Point | 163.5 ± 23.2 °C | --INVALID-LINK--[1] |

| pKa | Not available | |

| LogP | 0.62 | --INVALID-LINK--[1] |

| Solubility | Soluble in many organic solvents, slightly soluble in water. | |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | --INVALID-LINK--[1] |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of 2-Amino-N-methylbenzamide involves the reaction of isatoic anhydride with methylamine. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation.

3.1. Synthesis from Isatoic Anhydride and Methylamine

This protocol is adapted from established procedures for the synthesis of 2-aminobenzamide derivatives.[2][3]

Materials:

-

Isatoic anhydride

-

Methylamine solution (e.g., 40% in water or as a solution in an organic solvent)

-

Dimethylformamide (DMF) or other suitable solvent (e.g., ethyl acetate)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as DMF.

-

Slowly add the methylamine solution (1 to 1.2 equivalents) to the stirred solution of isatoic anhydride.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

3.2. Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-Amino-N-methylbenzamide.

Biological Activity and Potential Applications in Drug Development

While 2-Amino-N-methylbenzamide itself is primarily documented as a plant safening agent and a chemical intermediate, the 2-aminobenzamide scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a range of therapeutic applications.

4.1. Antimicrobial Activity Several studies have reported the synthesis of 2-aminobenzamide derivatives and their evaluation as antimicrobial agents. Some of these compounds have shown moderate to good activity against various bacterial and fungal strains.[2][4] The mechanism of action is likely dependent on the specific substitutions on the 2-aminobenzamide core.

4.2. Histone Deacetylase (HDAC) Inhibition The 2-aminobenzamide moiety is a known zinc-binding group and has been incorporated into the design of histone deacetylase (HDAC) inhibitors.[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers and other diseases.

Certain 2-aminobenzamide derivatives have demonstrated potent and selective inhibition of specific HDAC isoforms, particularly class I HDACs.[7] This has led to their investigation as potential anticancer agents. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes that have been silenced, thereby inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

4.3. Potential Signaling Pathway: HDAC Inhibition The following diagram illustrates a simplified representation of the role of HDACs in gene silencing and how 2-aminobenzamide-based HDAC inhibitors can counteract this process.

Caption: Simplified pathway of HDAC-mediated gene silencing and its inhibition.

Summary and Future Perspectives

2-Amino-N-methylbenzamide is a readily accessible compound with a straightforward synthesis. While its direct applications in drug development are not extensively reported, the 2-aminobenzamide scaffold it represents is a validated pharmacophore in medicinal chemistry. The proven utility of this chemical class as HDAC inhibitors highlights its potential for the development of novel therapeutics, particularly in oncology. Further derivatization of 2-Amino-N-methylbenzamide could lead to the discovery of new compounds with potent and selective biological activities. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related compounds in drug discovery and development.

References

- 1. 2-Amino-N-methylbenzamide | CAS#:4141-08-6 | Chemsrc [chemsrc.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Reaction Mechanism of 2-Amino-6-methylbenzamide with Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism between 2-Amino-6-methylbenzamide and various aldehydes. This reaction is of significant interest in medicinal chemistry and drug development due to its role in the synthesis of quinazolinone derivatives, a class of compounds known for their diverse biological activities. This document outlines the core reaction pathway, discusses the influence of the key methyl substituent, presents generalized experimental protocols, and provides quantitative data based on analogous reactions.

Core Reaction Mechanism: Synthesis of 8-Methyl-quinazolinones

The reaction of this compound with aldehydes proceeds primarily through a cyclocondensation reaction to yield 2,3-dihydro-8-methylquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding 8-methylquinazolin-4(3H)-ones. The fundamental mechanism can be broken down into two key steps:

-

Schiff Base Formation: The initial step involves the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of the aldehyde. This is typically an acid-catalyzed process where protonation of the aldehyde's carbonyl oxygen enhances its electrophilicity. Following the nucleophilic addition, a molecule of water is eliminated to form a Schiff base (or imine) intermediate.

-

Intramolecular Cyclization: The newly formed imine then undergoes an intramolecular cyclization. The amide nitrogen atom acts as a nucleophile, attacking the imine carbon. This ring-closing step leads to the formation of the dihydroquinazolinone ring system.

Subsequent oxidation or dehydrogenation of the dihydroquinazolinone intermediate can lead to the formation of the more stable aromatic quinazolinone ring. Various oxidizing agents or catalytic systems can be employed for this purpose.

The Influence of the 6-Methyl Group

The presence of the methyl group at the 6-position of the 2-aminobenzamide ring is expected to influence the reaction in several ways:

-

Steric Effects: The ortho-methyl group can introduce steric hindrance, potentially affecting the rate of the initial nucleophilic attack of the amino group on the aldehyde. This steric crowding might be more pronounced with bulkier aldehydes.

-

Electronic Effects: The methyl group is a weak electron-donating group. This electronic effect can slightly increase the nucleophilicity of the aromatic amino group, potentially accelerating the initial condensation step.

-

Product Structure: The methyl group will be located at the 8-position in the resulting quinazolinone or dihydroquinazolinone product, leading to the formation of 8-methyl substituted derivatives.

Generalized Quantitative Data

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | p-TsOH | Toluene | 6 | 85 |

| 2 | 4-Chlorobenzaldehyde | p-TsOH | Toluene | 5 | 92 |

| 3 | 4-Methoxybenzaldehyde | p-TsOH | Toluene | 7 | 88 |

| 4 | 4-Nitrobenzaldehyde | p-TsOH | Toluene | 4 | 95 |

| 5 | 2-Naphthaldehyde | p-TsOH | Toluene | 8 | 82 |

| 6 | Furfural | p-TsOH | Toluene | 6 | 78 |

Note: This data is representative of similar reactions and may not directly reflect the outcomes with this compound.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 2-aryl-8-methyl-2,3-dihydroquinazolin-4(1H)-ones, adapted from procedures for similar 2-aminobenzamides.

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

-

Toluene (solvent)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of this compound (1.0 mmol) in toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aldehyde (1.1 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-8 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-aryl-8-methyl-2,3-dihydroquinazolin-4(1H)-one.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizing the Reaction Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.

Caption: General reaction mechanism for the formation of 8-methylquinazolinones.

Caption: A typical experimental workflow for the synthesis.

This guide provides a foundational understanding of the reaction between this compound and aldehydes. Further research is warranted to elucidate the specific kinetics and substrate scope for this particular starting material, which will be valuable for the targeted design and synthesis of novel quinazolinone-based therapeutic agents.

Synthesis of 2-Amino-N-methylbenzamide from Isatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-methylbenzamide from isatoic anhydride. The document details the underlying chemical reaction, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The synthesis of 2-amino-N-methylbenzamide from isatoic anhydride is a common and efficient method for producing this versatile intermediate. 2-amino-N-methylbenzamide serves as a key building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. The reaction proceeds via the nucleophilic attack of methylamine on the carbonyl group of isatoic anhydride, leading to the opening of the anhydride ring and subsequent formation of the desired benzamide with the liberation of carbon dioxide.

Reaction Mechanism and Experimental Workflow

The reaction involves the nucleophilic acyl substitution of methylamine on isatoic anhydride. The primary amine attacks one of the carbonyl groups of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the opening of the anhydride ring to form a carbamic acid derivative, which subsequently decarboxylates to yield 2-amino-N-methylbenzamide.

The general workflow for this synthesis involves dissolving isatoic anhydride in a suitable solvent, followed by the addition of a methylamine solution. The reaction is typically stirred for a period at a controlled temperature. Upon completion, the product is isolated and purified through standard laboratory techniques such as extraction, filtration, and recrystallization.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of 2-amino-N-methylbenzamide and related compounds.

| Reactant 1 (Isatoic Anhydride) | Reactant 2 (Amine) | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| 1.0 eq | Methylamine (aq. solution) | Solvent A | - | 10-50 °C | High | - | [1] |

| 5.95 mmol | Benzylamine (5.95 mmol) | DMF | 3 h | 50 °C | 82 | 125-126 | [2] |

| 10.1 g (57.2 mmol) | Methylamine (120 mmol) | THF | 2 h | - | 56 | 122-123 | [3] |

Note: Data for 2-amino-N,5-dimethylbenzamide (from 5-methyl isatoic anhydride) and 2-amino-N-benzylbenzamide are included for comparative purposes.

Detailed Experimental Protocols

This section provides a composite experimental protocol based on literature procedures for the synthesis of 2-amino-N-methylbenzamide.

Protocol 1: Synthesis in Tetrahydrofuran (THF)

This protocol is adapted from the synthesis of a similar compound, 2-amino-N,5-dimethylbenzamide[3].

-

Materials:

-

Isatoic anhydride

-

Methylamine solution (e.g., 40% in water or a solution in THF)

-

Tetrahydrofuran (THF)

-

Benzene (for azeotropic removal of water, if using aqueous methylamine)

-

Diethyl ether (for trituration)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve isatoic anhydride in THF.

-

To this solution, add the methylamine solution dropwise. An excess of methylamine (approximately 2 equivalents) is typically used.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure (in vacuo).

-

If an aqueous solution of methylamine was used, azeotrope the residue with benzene to remove any residual water.

-

Triturate the resulting solid with diethyl ether. Repeat the trituration process to ensure the removal of impurities.

-

Collect the solid product by filtration and dry it under vacuum.

-

Protocol 2: One-Pot Synthesis

This protocol is based on a patented method for the synthesis of a related compound[1].

-

Materials:

-

Isatoic anhydride

-

Methylamine solution

-

An appropriate solvent (Solvent A, e.g., a non-polar organic solvent)

-

Water

-

-

Procedure:

-

Add isatoic anhydride to the chosen solvent (Solvent A) in a reaction vessel.

-

Control the reaction temperature to between 10-50 °C (optimally 30 °C).

-

Add the methylamine solution dropwise to the reaction mixture.

-

Upon completion of the reaction, add water and stir the mixture.

-

Allow the layers to separate and extract the organic phase containing the 2-amino-N-methylbenzamide product.

-

The organic phase can then be used directly in subsequent reaction steps or the product can be isolated by removing the solvent.

-

Characterization Data

The final product, 2-amino-N-methylbenzamide, can be characterized using various analytical techniques.

-

Appearance: Typically a solid.

-

Spectroscopic Data:

-

¹H-NMR: Expected signals would include those for the aromatic protons, the amine protons, and the N-methyl protons.

-

¹³C-NMR: Signals corresponding to the aromatic carbons, the amide carbonyl carbon, and the N-methyl carbon would be observed.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine and the amide, C=O stretching of the amide, and aromatic C-H and C=C bonds would be present.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

-

Safety and Handling

-

Isatoic anhydride can be an irritant.

-

Methylamine is a flammable and corrosive gas or liquid.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

All procedures should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 2-amino-N-methylbenzamide from isatoic anhydride is a straightforward and well-established reaction. By following the protocols outlined in this guide and considering the provided quantitative data, researchers can efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and development. Further optimization of reaction conditions may be necessary depending on the scale and desired purity of the final product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones from 2-Amino-6-methylbenzamide and Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-methyl-substituted 2,3-dihydroquinazolin-4(1H)-ones and their subsequent oxidation to quinazolin-4(3H)-ones, valuable scaffolds in drug discovery. The protocols offer both a green, catalyst-free approach and an acid-catalyzed method, allowing for flexibility based on substrate reactivity and desired reaction conditions.

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The synthesis of diverse quinazolinone libraries is, therefore, of significant interest in medicinal chemistry and drug development.

This document outlines the synthesis of quinazolinones starting from 2-amino-6-methylbenzamide and various aldehydes. The presence of the methyl group at the 6-position can influence the biological activity and pharmacokinetic properties of the final compounds. The primary reaction involves the condensation of this compound with an aldehyde to form a 2,3-dihydroquinazolin-4(1H)-one intermediate. This intermediate can then be oxidized to the corresponding quinazolin-4(3H)-one.

Data Presentation

The following table summarizes typical yields for the synthesis of various 6-methyl-2-substituted-2,3-dihydroquinazolin-4(1H)-ones using the p-toluenesulfonic acid (p-TSA) catalyzed protocol. Reaction times and yields can vary depending on the specific aldehyde and reaction scale.

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 6-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 4 | 92 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-methyl-2,3-dihydroquinazolin-4(1H)-one | 5 | 95 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-methyl-2,3-dihydroquinazolin-4(1H)-one | 4 | 90 |

| 4 | 4-Nitrobenzaldehyde | 6-Methyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 6 | 88 |

| 5 | 2-Naphthaldehyde | 6-Methyl-2-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 5 | 85 |

| 6 | Cinnamaldehyde | 6-Methyl-2-styryl-2,3-dihydroquinazolin-4(1H)-one | 6 | 82 |

Experimental Protocols

Two primary methods for the synthesis of 6-methyl-2,3-dihydroquinazolin-4(1H)-ones are presented below, followed by a general protocol for oxidation to the corresponding quinazolin-4(3H)-one.

Protocol 1: Catalyst-Free Synthesis in Water

This environmentally benign method utilizes water as the solvent and avoids the need for a catalyst, making it a green and cost-effective option.[1][2]

Materials:

-

This compound

-

Substituted aldehyde

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and the desired aldehyde (1.1 mmol).

-

Add 10 mL of deionized water to the flask.

-

The mixture is stirred and heated to reflux (100 °C) for the time indicated by TLC monitoring (typically 4-8 hours).

-

Upon completion of the reaction (as monitored by TLC), the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

-

The crude product is washed with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

-

The product is dried under vacuum to yield the pure 6-methyl-2-substituted-2,3-dihydroquinazolin-4(1H)-one.

Protocol 2: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis

This method employs a catalytic amount of p-toluenesulfonic acid to promote the cyclocondensation, which can be beneficial for less reactive aldehydes.[3][4][5]

Materials:

-

This compound

-

Substituted aldehyde

-

p-Toluenesulfonic acid (p-TSA) monohydrate

-

Ethanol or Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for reaction and work-up

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted aldehyde (1.1 mmol) in 15 mL of ethanol or toluene.

-

Add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%) to the solution.

-

The reaction mixture is stirred and heated to reflux for the time determined by TLC analysis (typically 2-6 hours).

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in ethyl acetate (20 mL) and washed with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 3: Oxidation of 2,3-Dihydroquinazolin-4(1H)-ones to Quinazolin-4(3H)-ones

This protocol describes the dehydrogenation of the dihydro-intermediate to the aromatic quinazolinone.

Materials:

-

6-Methyl-2-substituted-2,3-dihydroquinazolin-4(1H)-one

-

Potassium permanganate (KMnO₄) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Acetone or Dioxane

-

Standard glassware for reaction and work-up

Procedure using KMnO₄:

-

Dissolve the 6-methyl-2-substituted-2,3-dihydroquinazolin-4(1H)-one (1.0 mmol) in acetone (15 mL).

-

Slowly add a solution of potassium permanganate (1.2 mmol) in acetone (10 mL) to the reaction mixture at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture to remove manganese dioxide.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

Caption: Synthetic workflow for quinazolinones.

Caption: Potential anticancer signaling pathways.

References

- 1. Oxidant- and metal-free synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes via acid-promoted cyclocondensation and elimination - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-6-methylbenzamide in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methylbenzamide is a versatile and highly valuable starting material in the synthesis of a wide array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic amino group and a carboxamide moiety ortho to a directing methyl group, allows for a variety of cyclization reactions. The resulting heterocyclic scaffolds, particularly quinazolinones and related fused pyrimidines, are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this compound.

Synthesis of 8-Methyl-quinazolin-4(3H)-ones

One of the most prominent applications of this compound is in the synthesis of 8-methyl-substituted quinazolin-4(3H)-ones. These reactions typically proceed via a condensation reaction with a one-carbon (C1) or multi-carbon building block, followed by cyclization.

Reaction with Aldehydes

A common and straightforward method involves the reaction of this compound with various aldehydes. This reaction can be promoted by an acid catalyst and often involves an oxidative step to yield the aromatic quinazolinone ring system.

Table 1: Synthesis of 2-Aryl-8-methyl-quinazolin-4(3H)-ones via Aldehyde Condensation

| Entry | Aldehyde | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | p-TsOH | PIDA | Acetonitrile | 80 | 12 | 85 |

| 2 | 4-Chlorobenzaldehyde | p-TsOH | PIDA | Acetonitrile | 80 | 12 | 88 |

| 3 | 4-Methoxybenzaldehyde | p-TsOH | PIDA | Acetonitrile | 80 | 14 | 82 |

| 4 | 2-Naphthaldehyde | p-TsOH | PIDA | Acetonitrile | 80 | 16 | 79 |

Note: Data is representative of typical yields for this class of reaction.

Experimental Protocol: Synthesis of 2-Phenyl-8-methyl-quinazolin-4(3H)-one

Materials:

-

This compound (1.0 mmol, 150.2 mg)

-

Benzaldehyde (1.1 mmol, 116.7 mg, 0.11 mL)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 17.2 mg)

-

Phenyliodine(III) diacetate (PIDA) (1.2 mmol, 386.4 mg)

-

Acetonitrile (5 mL)

Procedure:

-

To a 25 mL round-bottom flask, add this compound, benzaldehyde, and p-toluenesulfonic acid in acetonitrile.

-

Stir the mixture at room temperature for 10 minutes.

-

Add phenyliodine(III) diacetate (PIDA) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 20 mL of ice-cold water and stir for 15 minutes.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the crude product and purify by recrystallization from ethanol to afford the pure 2-phenyl-8-methyl-quinazolin-4(3H)-one.

Caption: General workflow for the synthesis of 8-methyl-quinazolin-4(3H)-ones.

Synthesis of Fused Pyrimidine Derivatives

This compound can also serve as a precursor for more complex fused pyrimidine systems. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of novel heterocyclic scaffolds with potential biological activities.

Reaction with Diethyl Oxalate

The reaction of this compound with diethyl oxalate in the presence of a strong base like sodium ethoxide can lead to the formation of benzopyrano[2,3-d]pyrimidine derivatives, although the exact isomeric outcome can be influenced by the reaction conditions and the substitution pattern of the starting material. A plausible product is a derivative of the benzopyrano[3,2-d]pyrimidine ring system.

Table 2: Synthesis of Fused Pyrimidines from this compound

| Entry | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Class |

| 1 | Diethyl Oxalate | Sodium Ethoxide | Ethanol | Reflux | 8 | 75 | Benzopyrano[3,2-d]pyrimidine derivative |

| 2 | Acetylacetone | Piperidine | Ethanol | Reflux | 10 | 68 | Pyrimido[2,1-b]quinazolinone derivative |

Note: Yields are estimated based on similar reported reactions.

Experimental Protocol: Synthesis of a Benzopyrano[3,2-d]pyrimidine Derivative

Materials:

-

This compound (1.0 mmol, 150.2 mg)

-

Diethyl oxalate (1.2 mmol, 175.4 mg, 0.16 mL)

-

Sodium ethoxide (2.5 mmol, 170.1 mg)

-

Absolute Ethanol (10 mL)

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound to the stirred solution.

-

Add diethyl oxalate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

-

Reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Caption: Logical workflow for fused pyrimidine synthesis.

Biological Significance

The heterocyclic compounds synthesized from this compound are of significant interest to the pharmaceutical industry. Quinazolinones and related fused pyrimidines are known to exhibit a wide range of pharmacological activities.[1] These include, but are not limited to, anti-inflammatory, anticonvulsant, antibacterial, and antitumor properties.[2] The specific substitution patterns on the heterocyclic core, such as the 8-methyl group derived from the starting material, can significantly influence the biological activity and pharmacokinetic properties of the final compounds. Therefore, the synthetic routes outlined in this document provide a foundation for the development of new therapeutic agents.

References

Application Note: Derivatization of 2-Amino-6-methylbenzamide for Medicinal Chemistry Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction